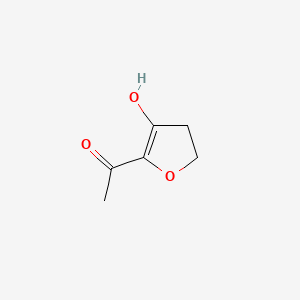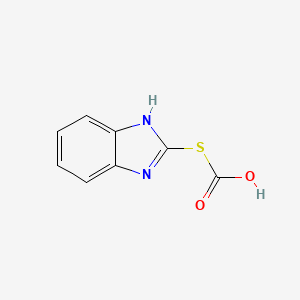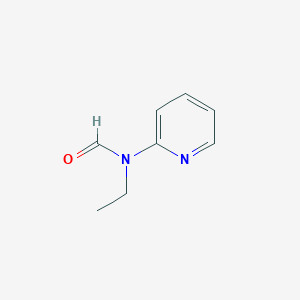![molecular formula C10H18O B13832284 (1S,2R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B13832284.png)
(1S,2R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pinanol, also known as 2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol, is a bicyclic terpenoid derived from the terpene pinene. It contains a tertiary alcohol and exists in both cis and trans isomers, both of which are chiral . This compound is notable for its applications in the synthesis of other valuable chemicals, particularly in the fragrance and flavor industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Pinanol can be synthesized through the oxidation of pinane in the presence of a base, such as sodium hydroxide, and a free radical initiator like azobisisobutyronitrile. Oxygen is introduced into a mixture of pinane, base, and initiator until the desired yield of pinanol is obtained. The pinanol is then recovered through extraction and distillation .
Industrial Production Methods: Industrial production of 2-pinanol often involves the autoxidation of pinane with air to produce cis- and trans-2-pinane hydroperoxide, which is subsequently deoxygenated to yield 2-pinanol . Another method involves the thermal isomerization of cis-2-pinanol to linalool, which requires high temperatures (600-650°C) and specific reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 2-Pinanol undergoes various chemical reactions, including:
Oxidation: Conversion to 2-pinane hydroperoxide.
Reduction: Deoxygenation to yield pinane.
Isomerization: Thermal isomerization to linalool
Common Reagents and Conditions:
Oxidation: Sodium hydroxide and azobisisobutyronitrile as initiators.
Isomerization: High temperatures (350-600°C) and specific catalysts.
Major Products:
Linalool: A key product formed through the thermal isomerization of 2-pinanol.
Unsaturated hydrocarbons: By-products of the isomerization process.
Aplicaciones Científicas De Investigación
2-Pinanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other terpenoids and fine chemicals.
Biology: Studied for its potential biological activities and interactions with various enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and vitamins.
Mecanismo De Acción
The mechanism of action of 2-pinanol involves the opening of the pinane ring in an intramolecular reaction. This process is crucial for the formation of linalool, a valuable fragrance compound. The isomerization of 2-pinanol to linalool is highly selective and involves specific reaction conditions to optimize yield and minimize by-products .
Comparación Con Compuestos Similares
Pinane: The precursor to 2-pinanol.
Linalool: A product of 2-pinanol isomerization.
Other Terpenoids: Compounds like menthol and camphor share structural similarities with 2-pinanol.
Uniqueness: 2-Pinanol is unique due to its ability to undergo selective isomerization to linalool, making it a valuable intermediate in the fragrance and flavor industries. Its chiral nature and the existence of both cis and trans isomers add to its distinctiveness .
Propiedades
Fórmula molecular |
C10H18O |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(1S,2R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,11)8(9)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10-/m1/s1 |
Clave InChI |
YYWZKGZIIKPPJZ-KHQFGBGNSA-N |
SMILES isomérico |
C[C@]1(CC[C@@H]2C[C@H]1C2(C)C)O |
SMILES canónico |
CC1(C2CCC(C1C2)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane](/img/structure/B13832201.png)


![[(1R,3Z,5R,7S,9R,10Z,12S,13S,14R)-1-acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (2E,4Z)-octa-2,4-dienoate](/img/structure/B13832208.png)

![2-[(4S)-4-(2-Methyl-2-propanyl)-4,5-dihydro-1,3-oxazol-2-yl]-6-phenylpyridine](/img/structure/B13832227.png)


![(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(trifluoromethyl)-1H-pyrazol-4-yl]borinic acid](/img/structure/B13832239.png)




![calcium;2-[anilino(phenyl)carbamoyl]hexanoate](/img/structure/B13832277.png)
